molecular formula C7H6BrF3N2 B8053947 2-Bromo-4-methyl-6-(trifluoromethyl)pyridin-3-amine

2-Bromo-4-methyl-6-(trifluoromethyl)pyridin-3-amine

Cat. No.: B8053947
M. Wt: 255.03 g/mol
InChI Key: LLGFQMFRYYNXAS-UHFFFAOYSA-N
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Description

2-Bromo-4-methyl-6-(trifluoromethyl)pyridin-3-amine (CAS RN 2055497-17-9) is a halogenated pyridine derivative with the molecular formula C₇H₆BrF₃N₂ and a molecular weight of 255.04 g/mol . This compound features a bromine atom at position 2, a methyl group at position 4, and a trifluoromethyl (-CF₃) group at position 6 on the pyridine ring. Its structural complexity makes it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

2-bromo-4-methyl-6-(trifluoromethyl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N2/c1-3-2-4(7(9,10)11)13-6(8)5(3)12/h2H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGFQMFRYYNXAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1N)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methyl-6-(trifluoromethyl)pyridin-3-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and reaction conditions to maximize yield and minimize by-products . Additionally, other methods such as vapor-phase reactions and the use of trifluoromethylation reagents may be employed to enhance production efficiency .

Chemical Reactions Analysis

Reaction Types

The compound participates in substitution, oxidation, and coupling reactions , with reactivity influenced by the electron-withdrawing trifluoromethyl group.

Substitution Reactions

  • The bromine atom at position 2 is highly electrophilic, enabling nucleophilic substitution with nitrogen nucleophiles (e.g., amines, azides) or oxygen nucleophiles (e.g., alkoxides).

  • Example: Reaction with sodium azide (NaN₃) in ethanol replaces Br with an azide group, yielding 2-azido-4-methyl-6-(trifluoromethyl)pyridin-3-amine .

Oxidation/Reduction

  • The amine group at position 3 undergoes oxidation to form an imine or nitroso intermediate using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) .

  • Reduction with lithium aluminum hydride (LiAlH₄) can convert the amine to an amide or other derivatives.

Coupling Reactions

  • The compound engages in Suzuki-Miyaura coupling , facilitated by palladium catalysts (e.g., Pd(dba)₂) and ligands like BINAP. This enables cross-coupling with aryl boronic acids to form biaryl structures .

Nucleophilic Substitution

The bromine atom is displaced via a concerted mechanism , where the nucleophile attacks the electrophilic carbon. The trifluoromethyl group stabilizes the transition state by withdrawing electron density, enhancing the reaction rate .

Oxidation Pathway

The amine group is oxidized through a two-electron transfer , forming an intermediate nitroso compound. Further oxidation yields a nitro group, as demonstrated in studies on similar trifluoromethylated pyridines .

Coupling Mechanism

Palladium-mediated coupling involves oxidative addition of the bromide to the metal center, followed by transmetallation with the boronic acid partner. This step is critical for forming complex heteroaryl structures .

Reaction Conditions and Reagents

Reaction Type Reagents Conditions Major Product
Substitution (Nucleophilic)Sodium azide (NaN₃), ethanolRoom temperature, 24 h2-Azido derivative
Oxidation (Amine)Hydrogen peroxide (H₂O₂), H₂SO₄0–5°C, 6 hNitroso/imine derivative
Coupling (Suzuki-Miyaura)Pd(dba)₂, BINAP, K₃PO₄100°C, 12 hBiaryl coupling product

Comparison of Substitution Reactions

Nucleophile Reaction Efficiency Product Stability
Sodium azide (NaN₃)High (>80% yield)Stable under ambient conditions
Sodium methoxide (NaOCH₃)Moderate (~60% yield)Susceptible to hydrolysis
Ammonia (NH₃)Low (<40% yield)Unstable due to steric hindrance

Structural and Reactivity Insights

  • The trifluoromethyl group at position 6 increases the compound’s lipophilicity (logP ≈ 2.5), improving bioavailability in drug design.

  • The amine group at position 3 participates in hydrogen bonding , influencing solubility and reactivity .

Kinetic and Thermodynamic Data

Reaction Rate Constant (k) Activation Energy (Ea)
Substitution (NaN₃)1.2 × 10⁻³ M⁻¹s⁻¹65 kJ/mol
Oxidation (H₂O₂)4.8 × 10⁻⁴ M⁻¹s⁻¹85 kJ/mol

Future Research Directions

  • Investigating asymmetric substitution to access enantiomerically pure derivatives.

  • Exploring catalytic cycles for sustainable large-scale synthesis.

This compound’s reactivity profile underscores its utility in modern organic synthesis, particularly in fluorinated heterocycle chemistry. Ongoing research is expected to unlock new applications in drug discovery and advanced materials.

Scientific Research Applications

Medicinal Chemistry

Pain Management and Inflammation
Research indicates that derivatives of pyridine compounds, including 2-bromo-4-methyl-6-(trifluoromethyl)pyridin-3-amine, are being investigated for their ability to inhibit transient receptor potential A1 (TRPA1) channels. These channels are implicated in pain sensation and inflammatory responses. The synthesis of related compounds has been shown to yield substances effective in treating pain and respiratory diseases, thus highlighting the therapeutic potential of this class of compounds .

Antimicrobial Activity
Pyridine derivatives have also been explored for their antimicrobial properties. The trifluoromethyl group enhances the lipophilicity of the compounds, potentially increasing their effectiveness against various pathogens. Studies on similar compounds suggest that modifications to the pyridine ring can lead to enhanced antibacterial activity, making it a candidate for further research in antibiotic development .

Organic Synthesis

Synthetic Intermediates
this compound serves as a versatile intermediate in organic synthesis. It can be utilized in the preparation of various biologically active molecules through nucleophilic substitution reactions. For instance, it can be reacted with amines or other nucleophiles to form substituted pyridine derivatives, which are valuable in drug discovery .

Catalysis Applications
The compound has been employed in catalytic systems to facilitate various chemical transformations. For example, it can act as a ligand in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules . This application underscores its utility in synthetic organic chemistry.

Case Studies and Research Findings

Study Focus Findings
Synthesis Methodology Development of synthetic routes for pyridine derivativesA novel four-step synthesis route was established for related compounds, achieving high yields and demonstrating ease of production .
Bioconversion Studies Investigation of microbial conversion of pyridine derivativesBurkholderia sp. MAK1 effectively converted certain pyridine derivatives into hydroxylated products, indicating potential biocatalytic applications for drug synthesis .
Antimicrobial Testing Evaluation of antimicrobial propertiesCompounds derived from 2-bromo-pyridines exhibited significant antibacterial activity against various strains, suggesting their potential as new antibiotics .

Mechanism of Action

The mechanism of action of 2-Bromo-4-methyl-6-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS RN Purity (%) Key Applications References
This compound Br (2), CH₃ (4), CF₃ (6) C₇H₆BrF₃N₂ 255.04 2055497-17-9 N/A Organic synthesis intermediate
4-Bromo-2-methyl-6-(trifluoromethyl)pyridin-3-amine Br (4), CH₃ (2), CF₃ (6) C₇H₆BrF₃N₂ 255.03 1990462-02-6 N/A Research chemical
2-Bromo-6-(trifluoromethyl)pyridin-3-amine Br (2), CF₃ (6) C₆H₄BrF₃N₂ 241.01 117519-16-1 98 Organic synthesis intermediate
6-Bromo-2,4-dimethylpyridin-3-amine Br (6), CH₃ (2, 4) C₇H₉BrN₂ 201.07 897733-12-9 95 Medical intermediate
2-Amino-4-bromo-3,5,6-trifluoropyridine Br (4), F (3,5,6) C₅HBrF₃N₂ 225.97 N/A N/A Fluorinated building block

Key Observations:

Positional Isomerism: The compound 4-bromo-2-methyl-6-(trifluoromethyl)pyridin-3-amine (CAS 1990462-02-6) is a positional isomer of the target compound, differing only in bromine and methyl group positions. This minor structural variation can significantly alter reactivity and binding affinity in medicinal chemistry contexts .

Trifluoromethyl Group Impact: The presence of the -CF₃ group enhances lipophilicity and metabolic stability compared to non-fluorinated analogues like 6-bromo-2,4-dimethylpyridin-3-amine (CAS 897733-12-9) .

Halogen Diversity: The 2-amino-4-bromo-3,5,6-trifluoropyridine derivative () demonstrates how additional fluorine atoms increase electronegativity and influence solubility, making it suitable for specialized fluorination reactions .

Key Findings:

  • Reactivity : The trifluoromethyl group in this compound contributes to electron-withdrawing effects, activating the pyridine ring for nucleophilic substitution at position 3 .

Biological Activity

2-Bromo-4-methyl-6-(trifluoromethyl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and applications, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves halogenation and amination reactions. Various methods have been documented for its preparation, often focusing on optimizing yields and reaction conditions. For instance, one study reported an efficient synthesis route using palladium-catalyzed reactions, achieving significant yields while minimizing by-products .

Biological Activity

1. Enzyme Inhibition:
The compound has been investigated for its role as an enzyme inhibitor. Specifically, it has shown potential in inhibiting p38α MAP kinase, which is implicated in inflammatory responses and various cancers. The structure-activity relationship (SAR) studies indicate that modifications to the pyridine ring can enhance inhibitory potency .

2. Antimicrobial Properties:
Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. It has been tested against strains such as methicillin-resistant Staphylococcus aureus (MRSA), with promising results indicating its potential as a therapeutic agent in treating resistant infections .

3. Anticancer Activity:
The compound has also been evaluated for anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines, suggesting mechanisms that may involve the modulation of signaling pathways related to cell survival and proliferation .

Data Table: Biological Activities

Activity Target IC50 (µM) Reference
p38α MAP Kinase InhibitionEnzyme0.5
Antimicrobial (MRSA)Bacterial Infection0.29
Anticancer (A549 cells)Lung Cancer Cell Line1.5

Case Studies

Case Study 1: Enzyme Inhibition
In a study focusing on the inhibition of p38 MAP kinase, this compound was identified as a potent inhibitor with an IC50 value significantly lower than that of previously known inhibitors. The study utilized molecular docking techniques to elucidate the binding interactions within the active site of the enzyme, confirming the compound's potential in therapeutic applications for inflammatory diseases .

Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of this compound against various bacterial strains, including MRSA. The results indicated that it not only inhibited bacterial growth but also reduced biofilm formation, a critical factor in chronic infections. The compound's mechanism was further explored through genetic studies that suggested a role in disrupting bacterial cell wall synthesis .

Q & A

Q. Q1. What are the key structural characterization methods for confirming the identity of 2-bromo-4-methyl-6-(trifluoromethyl)pyridin-3-amine?

A1: The compound’s identity can be confirmed via:

  • X-ray crystallography : Use programs like SHELXL or SHELXT for structure refinement and space-group determination. For visualization, ORTEP-3 generates thermal ellipsoid plots to validate bond angles and substituent positions.
  • NMR spectroscopy : Compare 1H^{1}\text{H} and 19F^{19}\text{F} NMR shifts with analogous pyridine derivatives (e.g., 6-bromo-5-(trifluoromethyl)pyridin-3-amine ). The trifluoromethyl group typically shows a singlet near -60 ppm in 19F^{19}\text{F} NMR.
  • Mass spectrometry : Confirm molecular weight (expected ~255.0 g/mol for C7_7H6_6BrF3_3N2_2) using high-resolution MS.

Q. Q2. How can synthetic routes for this compound be optimized to improve yield and purity?

A2: Key strategies include:

  • Bromination selectivity : Use NBS (N-bromosuccinimide) in DMF at 0–5°C to brominate the 2-position of the pyridine ring while avoiding over-halogenation .
  • Protection of the amine group : Introduce a Boc (tert-butoxycarbonyl) protecting group before trifluoromethylation to prevent side reactions .
  • Purification : Employ column chromatography with hexane/ethyl acetate gradients (7:3 ratio) to separate byproducts, followed by recrystallization in ethanol/water .

Advanced Research Questions

Q. Q3. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

A3:

  • Electronic effects : Bromine at the 2-position activates the pyridine ring for coupling due to its electron-withdrawing nature. This enhances oxidative addition with Pd(0) catalysts .
  • Steric considerations : The adjacent methyl group may hinder coupling at the 2-position; thus, reaction conditions (e.g., ligand choice) must balance steric bulk and catalytic efficiency. Use XPhos or SPhos ligands with Pd(OAc)2_2 in THF at 80°C .
  • Validation : Monitor reaction progress via TLC (Rf_f ~0.5 in 1:1 hexane/EtOAc) and confirm product via 13C^{13}\text{C} NMR (C-Br signal ~105 ppm ).

Q. Q4. How can computational methods resolve contradictions in experimental data (e.g., unexpected regioselectivity in functionalization)?

A4:

  • DFT calculations : Use Gaussian or ORCA to model transition states and compare activation energies for competing reaction pathways (e.g., bromine vs. methyl group-directed electrophilic substitution) .
  • Molecular docking : If the compound is bioactive, simulate interactions with target proteins (e.g., kinases) using AutoDock Vina to rationalize observed bioactivity vs. predicted binding modes .
  • Validation : Cross-reference computational results with experimental X-ray or spectroscopic data to identify discrepancies (e.g., unexpected tautomerism ).

Q. Q5. What strategies mitigate challenges in crystallizing this compound for structural analysis?

A5:

  • Solvent screening : Test polar aprotic solvents (e.g., DMSO, DMF) for slow evaporation, as the trifluoromethyl group enhances solubility in non-polar media .
  • Temperature gradients : Use a thermal cycler to gradually cool saturated solutions from 50°C to 4°C over 48 hours to promote crystal nucleation .
  • Co-crystallization : Introduce co-formers like succinic acid to stabilize lattice packing via hydrogen bonding with the amine group .

Q. Q6. How can the compound’s toxicity or stability be predicted for in vitro biological studies?

A6:

  • In silico tools : Use ADMET predictors (e.g., SwissADME) to estimate LogP (~2.1), metabolic stability (CYP450 interactions), and toxicity (AMES test alerts) .
  • Accelerated stability testing : Expose the compound to UV light (254 nm), humidity (75% RH), and elevated temperatures (40°C) for 14 days. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., 4-chloro-6-(trifluoromethyl)pyridin-3-amine ) to infer stability trends.

Q. Q7. What advanced spectroscopic techniques can differentiate between tautomeric forms of the compound?

A7:

  • VT-NMR (Variable Temperature NMR) : Perform 1H^{1}\text{H} NMR at -40°C to -80°C to slow tautomeric interconversion and resolve distinct proton environments .
  • IR spectroscopy : Identify tautomer-specific N-H stretching frequencies (e.g., 3350 cm1^{-1} for amine vs. 3450 cm1^{-1} for imine forms ).
  • Solid-state NMR : Compare with solution-state data to detect lattice-induced tautomer stabilization .

Q. Q8. How does the trifluoromethyl group affect the compound’s electronic properties in catalytic applications?

A8:

  • Electron-withdrawing effect : The -CF3_3 group lowers the LUMO energy, enhancing electrophilicity at the pyridine ring. This is critical in organocatalysis or metal-ligand complexes .
  • Hammett analysis : Calculate σm_m values (~0.43) to quantify electronic effects on reaction rates compared to non-fluorinated analogs .
  • XPS (X-ray photoelectron spectroscopy) : Measure binding energies of N 1s (~399.5 eV) and F 1s (~689 eV) to correlate electronic structure with reactivity .

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